
GP17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GP17 is a type II kinase inhibitor of the IRE1α endoribonuclease. It acts by targeting ATP-binding pocket of IRE1α.
Applications De Recherche Scientifique
Aspartyl Proteinase in Breast Tumors and Apocrine Epithelia
GP17, also known as GCDFP-15/gp17, is identified as an aspartyl proteinase exhibiting properties similar to the retroviral members of the aspartyl proteinase superfamily. This protein is significant in the context of breast carcinoma, as it is a secretory marker of apocrine differentiation in these tumors. It also plays a role in mammary tumor progression and potentially in fertilization processes (Caputo, Manco, Mandrich, & Guardiola, 2000).
CD4-binding and Immune Modulation
GP17 is known to bind to the CD4 molecule on T cells, impacting immune responses. This protein, present in human seminal plasma and breast tumor cells, interacts with CD4 and can inhibit T-cell apoptosis induced by CD4/T-cell receptor triggering. This interaction suggests a possible mechanism by which breast tumors might affect the activity of tumor-infiltrating CD4+ T cells (Autiero et al., 1995).
Bacteriophage Research
In the context of bacteriophage research, GP17 refers to a tail fiber protein encoded by gene 17 of bacteriophage T3. This protein is involved in the assembly of phages and has a crucial role in bacteriophage structure and function (Kato, Fujisawa, & Minagawa, 1985).
Actin-binding in Dictyostelium
In Dictyostelium discoideum, a model organism for studying cell motility and signaling, gp17 is identified as an actin-binding protein. This glycoprotein, named ponticulin, is significant for its role in connecting the plasma membrane to the underlying microfilament network, thus playing a vital role in cellular structure and movement (Wuestehube & Luna, 1987).
Mapping CD4 Binding Domain
Research on mapping the CD4 binding domain of gp17, a glycoprotein secreted from seminal vesicles and breast carcinomas, is pivotal in understanding its immunomodulatory roles. Identifying specific residues involved in CD4 binding has implications in immunology and potentially in therapies targeting immune responses in cancer (Basmaciogullari et al., 2000).
Inhibition of T-Cell Apoptosis
GP17/GCDFP-15 from breast tumor and seminal vesicle cells has been identified as a potent inhibitor of CD4/TCR-mediated T cell apoptosis. This function is relevant in the context of immune regulation and tumor-host interactions, suggesting that gp17 could play a role in modulating immune responses against infections and tumors (Gaubin et al., 1999).
Viral DNA Packaging
In bacteriophage T4, gp17 is involved in DNA packaging, demonstrating its critical role in the life cycle of bacteriophages. This protein's interactions and functions provide insights into the mechanisms of viral assembly and replication (Franklin et al., 1998).
Implications in Remote Sensing and Ecosystem Studies
The term MOD17 is used in the context of remote sensing and ecosystem studies, referring to MODIS (Moderate Resolution Imaging Spectroradiometer) data products related to primary productivity. These data sets are vital for monitoring global vegetation and ecological conditions (Zhao et al., 2005).
Propriétés
Numéro CAS |
1415050-57-5 |
|---|---|
Nom du produit |
GP17 |
Formule moléculaire |
C26H21F3N4O |
Poids moléculaire |
462.47 |
Nom IUPAC |
N-[3-[2-(Cyclopropylamino)-6-quinazolinyl]-4-methylphenyl]-3-(trifluoromethyl)-benzamide |
InChI |
InChI=1S/C26H21F3N4O/c1-15-5-7-21(31-24(34)17-3-2-4-19(12-17)26(27,28)29)13-22(15)16-6-10-23-18(11-16)14-30-25(33-23)32-20-8-9-20/h2-7,10-14,20H,8-9H2,1H3,(H,31,34)(H,30,32,33) |
Clé InChI |
BYBFDHQBBWQPTD-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(C)C(C2=CC3=CN=C(NC4CC4)N=C3C=C2)=C1)C5=CC=CC(C(F)(F)F)=C5 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GP17; GP 17; GP-17; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



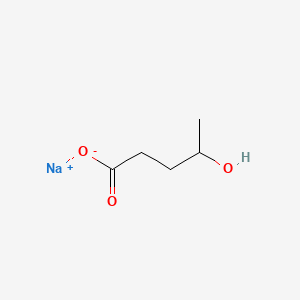
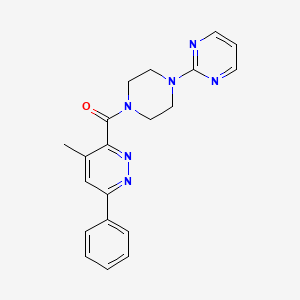
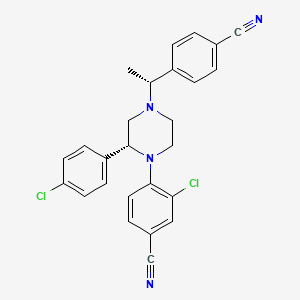
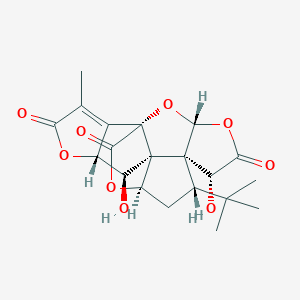
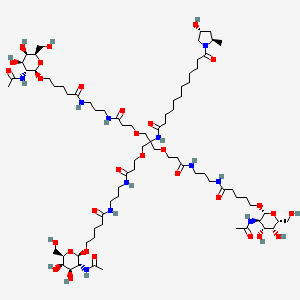
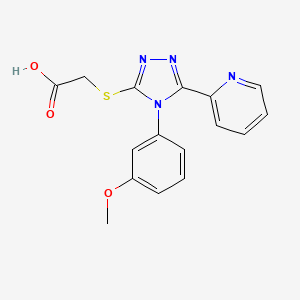
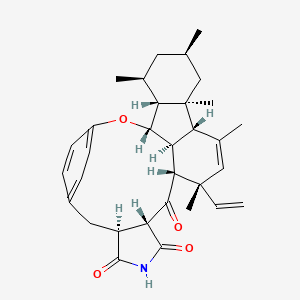
![2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B607647.png)
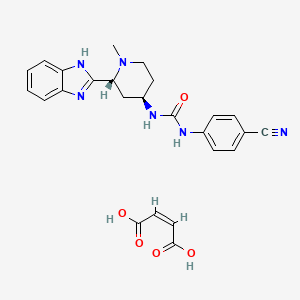
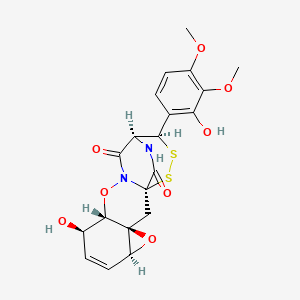
![4-(8-((4-(4-(tert-Butyl)piperazin-1-yl)phenyl)amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)furan-2-carboxamide](/img/structure/B607652.png)
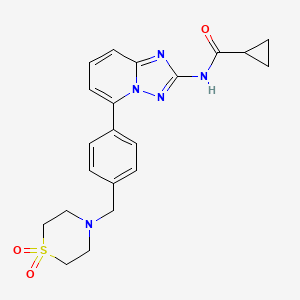
![N-(3-carbamoyl-5,5,7,7-tetramethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B607657.png)